(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12FNO2·HCl. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is typically available in powder form and is used in a variety of chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-fluoro-4,5-dimethoxybenzaldehyde with an amine source under reductive amination conditions. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium hydroxide (NaOH) in water.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may act on enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxyphenyl)methanamine;hydrochloride
- (2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine
- 1-(2-Phenoxyphenyl)methanamine;hydrochloride
Uniqueness
(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
(2-fluoro-4,5-dimethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-12-8-3-6(5-11)7(10)4-9(8)13-2;/h3-4H,5,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBLRLMMBPLHJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)F)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.